molecular formula C18H25N3O2.C2HF3O2 B1163732 Saxagliptin TFA Salt

Saxagliptin TFA Salt

Número de catálogo B1163732
Peso molecular: 429.43
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Analytical reference standard for Saxagliptin

Aplicaciones Científicas De Investigación

Renal Protection in Hypertensive Conditions

Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been studied for its renoprotective effects in hypertensive conditions. Research on Dahl salt-sensitive hypertensive rats demonstrated that saxagliptin could significantly suppress urinary albumin excretion and ameliorate glomerular injury independent of its glucose-lowering actions. This suggests its potential use in protecting kidney function in hypertension-related renal injury (Sakai et al., 2015).

Potential in Asthma Treatment

Saxagliptin has shown promise in the treatment of acute asthma. A study utilizing a mouse model of acute asthma induced by ovalbumin found that saxagliptin could markedly reduce airway inflammation. This was achieved through the modulation of Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways. These findings point to saxagliptin as a potential therapeutic agent for acute allergic asthma (Helal et al., 2019).

Cardiovascular Effects

Saxagliptin has been evaluated for its cardiovascular effects in the SAVOR-TIMI 53 study. This study aimed to assess the long-term treatment effects of saxagliptin on approximately 16,500 patients with type 2 diabetes mellitus (T2DM) and established cardiovascular disease or multiple risk factors. The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke, highlighting the importance of this research in understanding the cardiovascular implications of saxagliptin use in high-risk patients (Scirica et al., 2011).

Metabolic Pathways and Disposition

The metabolism and disposition of saxagliptin have been thoroughly studied. One study detailed the in vivo and in vitro metabolism and disposition of saxagliptin, highlighting its clearance pathways. Saxagliptin is predominantly cleared through both urinary excretion and metabolism, with the formation of an active metabolite being the major metabolic pathway. This information is crucial for understanding how saxagliptin is processed in the body and its interactions with other medications (Su et al., 2012).

DPP-4 Inhibition and Endothelial Dysfunction

A study on saxagliptin's effect on endothelial dysfunction revealed its protective role in vascular endothelial cells. Saxagliptin suppressed the expression of various cytokines and vascular adhesion molecules, indicating its potential benefits in treating diabetes-associated cardiovascular complications (Ma et al., 2019).

Pharmacokinetics in Various Animal Models

The pharmacokinetics of saxagliptin have been studied in rats, dogs, and monkeys to predict its human pharmacokinetics. These studies have provided insights into the drug's absorption, bioavailability, clearance, and metabolic pathways, which are essential for understanding its therapeutic potential and safety profile (Fura et al., 2009).

Propiedades

Nombre del producto

Saxagliptin TFA Salt

Fórmula molecular

C18H25N3O2.C2HF3O2

Peso molecular

429.43

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.